molecular formula C6H6N4O B3011420 2-Amino-4-methoxypyrimidine-5-carbonitrile CAS No. 81066-95-7

2-Amino-4-methoxypyrimidine-5-carbonitrile

Cat. No.: B3011420
CAS No.: 81066-95-7
M. Wt: 150.141
InChI Key: AQWHMZLJILFROC-UHFFFAOYSA-N
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Description

2-Amino-4-methoxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C6H6N4O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Amino-4-methoxypyrimidine-5-carbonitrile is a key intermediate in the synthesis of various heterocyclic compounds. For instance, it has been used in the synthesis of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives, offering a pathway to explore novel chemical structures with potential pharmacological activities (Perandones & Soto, 1998).

Solubility and Thermodynamics

The solubility of this compound in various solvents has been thoroughly studied. Understanding its solubility behavior is crucial for its application in different chemical processes. This research can facilitate the optimization of conditions for its use in synthesis and other applications (Yao, Xia, & Li, 2017).

Three-Component Condensation Reactions

This compound is also significant in three-component condensation reactions. It has been involved in the synthesis of triazolo[1,5-a]pyrimidines and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles, showcasing its versatility in creating a diverse range of chemical structures (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Antibacterial Activity

The compound has been a part of studies exploring its derivatives' antibacterial activities. For example, its involvement in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their subsequent evaluation for antibacterial properties demonstrates its potential in pharmaceutical research (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Nano-Catalysis

It has been utilized in nano-catalysis, where its derivatives have been employed as effective catalysts in organic synthesis, indicating its importance in advancing nanotechnology in chemistry (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).

Technological Innovation

The compound has undergone technological innovation to make it more suitable for industrial production. This emphasizes its economic and practical significance in the chemical industry, where efficiency and cost-effectiveness are paramount (Ju, 2009).

Corrosion Inhibition

Research into its derivatives as corrosion inhibitors showcases its application in materials science, particularly in protecting metals against corrosion, which is vital in many industrial applications (Yadav, Gope, Kumari, & Yadav, 2016).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxypyrimidine-5-carbonitrile typically involves the reaction of 2-amino-4-methoxypyrimidine with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the carbonitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better

Properties

IUPAC Name

2-amino-4-methoxypyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-5-4(2-7)3-9-6(8)10-5/h3H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWHMZLJILFROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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